molecular formula C29H33N7O2 B12467549 N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide

Cat. No.: B12467549
M. Wt: 511.6 g/mol
InChI Key: ADVKDQJWGTWNQH-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The dimethylphenyl groups are introduced via nucleophilic substitution reactions, while the methoxyphenyl group is added through a similar substitution process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

Uniqueness

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C29H33N7O2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C29H33N7O2/c1-17-10-18(2)13-23(12-17)32-28-34-27(35-29(36-28)33-24-14-19(3)11-20(4)15-24)30-21(5)26(37)31-22-8-7-9-25(16-22)38-6/h7-16,21H,1-6H3,(H,31,37)(H3,30,32,33,34,35,36)

InChI Key

ADVKDQJWGTWNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=CC=C3)OC)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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